molecular formula C17H17FN4O3 B2516883 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1260628-44-1

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2516883
CAS No.: 1260628-44-1
M. Wt: 344.346
InChI Key: FTKGNIZGGWVIHK-UHFFFAOYSA-N
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Description

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.346. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds within the oxadiazole and pyrazole families, such as DPA-714, have been explored for their potential in imaging applications, particularly positron emission tomography (PET). DPA-714, a compound with a fluorine atom allowing for labeling with fluorine-18, demonstrates the capacity of such structures for in vivo imaging of the translocator protein (18 kDa), which is significant in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has been reported, emphasizing the role of the fluorine atom in enhancing antimicrobial properties. A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives showed significant potency against a broad panel of bacterial and fungal strains, underscoring the importance of structural modifications in optimizing antimicrobial activity (Parikh & Joshi, 2014).

Anticancer Activity

Research into 1,3,4-oxadiazole and pyrazole derivatives has identified compounds with promising anticancer, antioxidant, analgesic, and anti-inflammatory activities. These compounds have shown binding affinity and inhibitory effects against targets like epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their potential in cancer therapy and inflammation management (Faheem, 2018).

Design and Synthesis for Drug Development

The design and synthesis of novel compounds with specific structural features, such as oxadiazoles and pyrazoles, have been explored for their cytotoxic activities against cancer cell lines. These efforts aim to identify new anticancer agents with enhanced efficacy, further demonstrating the chemical's relevance in drug discovery and development (Al-Sanea et al., 2020).

Anti-inflammatory and Antioxidant Activities

The synthesis of derivatives featuring the fluorophenyl and oxadiazole units has been linked to significant anti-inflammatory and antioxidant activities. This suggests potential therapeutic applications in managing conditions characterized by inflammation and oxidative stress (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-24-10-8-19-15(23)11-22-9-2-3-14(22)17-20-16(21-25-17)12-4-6-13(18)7-5-12/h2-7,9H,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKGNIZGGWVIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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